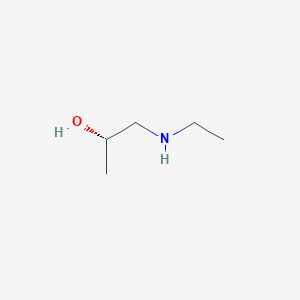

(S)-1-(ethylamino)propan-2-ol

Description

Significance of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry

Chiral amino alcohols are indispensable tools in the fields of organic synthesis and medicinal chemistry. nih.gov Their importance stems from their bifunctional nature, containing both a basic amino group and an acidic hydroxyl group, which allows them to participate in a wide range of chemical reactions. unr.edu.arontosight.ai This dual reactivity makes them valuable as chiral auxiliaries, ligands for asymmetric catalysis, and key structural motifs in pharmacologically active molecules. scirp.orgacs.org

In asymmetric synthesis, chiral amino alcohols are frequently employed to control the stereochemical outcome of reactions, leading to the selective formation of one enantiomer over the other. scirp.org This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a chiral drug can exhibit vastly different therapeutic effects and toxicities. frontiersin.orgmdpi.com For instance, many successful drugs, including certain treatments for cardiovascular diseases and viral infections, incorporate a chiral amino alcohol framework. nih.govacs.org The ability to synthesize single-enantiomer drugs is a critical aspect of modern drug development, and chiral amino alcohols are often at the heart of these synthetic strategies. mdpi.com

Furthermore, the structural diversity of chiral amino alcohols allows for the fine-tuning of their properties for specific applications. By modifying the substituents on the carbon backbone, chemists can alter the steric and electronic environment around the chiral center, thereby influencing the selectivity and efficiency of catalytic processes. unr.edu.ar This modularity has led to the development of a wide array of chiral amino alcohol-based ligands for various metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. diva-portal.org

Overview of the Chemical Compound (S)-1-(Ethylamino)propan-2-ol within the Amino Alcohol Class

This compound is a specific member of the chiral amino alcohol family with the chemical formula C5H13NO. ontosight.ainih.gov Its structure consists of a three-carbon propane (B168953) backbone with an ethylamino group attached to the first carbon and a hydroxyl group at the second carbon, which is a stereocenter with the (S)-configuration. ontosight.aiachemblock.com This compound is a colorless liquid at room temperature and possesses a characteristic amine-like odor. ontosight.ai

The presence of both an amino group and a hydroxyl group imparts both basic and polar characteristics to the molecule. ontosight.aismolecule.com It is soluble in water and a variety of organic solvents, making it a versatile reagent and intermediate in chemical synthesis. ontosight.ai The dual functionality of this compound allows it to undergo a variety of chemical transformations. The amino group can act as a nucleophile or a base, participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. smolecule.com The hydroxyl group can undergo esterification, etherification, and oxidation. smolecule.com

Due to its structural features, this compound serves as a valuable building block in the synthesis of more complex chiral molecules. It is utilized as an intermediate in the preparation of pharmaceuticals and other specialty chemicals. ontosight.aismolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H13NO | ontosight.ainih.govachemblock.com |

| Molecular Weight | 103.17 g/mol | ontosight.aiachemblock.com |

| Appearance | Colorless liquid | ontosight.ai |

| Melting Point | 14°C | smolecule.com |

| Boiling Point | 160°C | smolecule.com |

| IUPAC Name | (2S)-1-(ethylamino)propan-2-ol | achemblock.com |

| CAS Number | 720662-57-7 | achemblock.com |

Historical Context and Evolution of Research on this compound and its Analogues

The study of amino alcohols dates back to the late 19th and early 20th centuries, with initial research focusing on their synthesis and basic chemical properties. The recognition of their importance as chiral synthons grew with the advancements in stereochemistry and the increasing demand for enantiomerically pure compounds, particularly in the pharmaceutical industry. smolecule.com

Research specifically on this compound and its analogues has evolved in line with broader trends in organic and medicinal chemistry. Early work likely centered on its synthesis and characterization. More recent research has focused on its application as a chiral building block and in the development of new pharmacologically active agents.

The development of analogues of this compound has been a key area of investigation. By modifying the structure, for instance, by introducing different substituents on the nitrogen atom or the carbon backbone, researchers have been able to create a library of related compounds with diverse properties. mdpi.comresearchgate.netresearchgate.net This approach has been particularly fruitful in the search for new drugs with cardiovascular activity. mdpi.comingentaconnect.com For example, numerous studies have described the synthesis and pharmacological evaluation of propanolamine (B44665) derivatives that are structurally related to this compound. mdpi.comresearchgate.netresearchgate.net These analogues have been investigated for their potential as β-adrenergic blocking agents, a class of drugs widely used to treat hypertension and other heart conditions. ingentaconnect.comnih.gov

The evolution of analytical techniques has also played a crucial role in the research of these compounds. Advanced spectroscopic methods and chromatographic techniques have enabled the precise determination of their stereochemistry and purity, which is essential for understanding their biological activity. ingentaconnect.com The ongoing research into this compound and its analogues continues to contribute to the development of new synthetic methodologies and the discovery of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(ethylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYJVNBJCIZMTJ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@H](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of S 1 Ethylamino Propan 2 Ol

Strategies for Enantiomerically Pure (S)-1-(ethylamino)propan-2-ol Acquisition

The acquisition of a single enantiomer of a chiral molecule like this compound can be approached in three principal ways: synthesis from a chiral starting material (chiral pool synthesis), creation of the chiral center from an achiral precursor using a chiral influence (asymmetric synthesis), or separation of a racemic mixture (chiral resolution).

Chiral pool synthesis leverages the abundance of naturally occurring enantiopure compounds, such as amino acids, sugars, and terpenes, as starting materials. wikipedia.orgnih.gov This strategy is advantageous as the initial chirality is already established, often reducing the number of synthetic steps required to obtain the target molecule. For the synthesis of this compound, a suitable starting material from the chiral pool would possess the required (S)-stereochemistry at a key carbon atom that can be elaborated into the final product.

Potential chiral pool starting materials could include (S)-alanine or (S)-lactic acid. These molecules offer a pre-existing stereocenter that, through a series of chemical transformations, can be converted to the desired 1-(ethylamino)propan-2-ol structure while retaining the original stereochemical integrity.

Asymmetric synthesis introduces chirality into a molecule from an achiral or prochiral starting material. uvic.ca This is typically achieved through the use of chiral catalysts, reagents, or auxiliaries that differentiate between enantiotopic faces or groups in the substrate. uvic.ca This approach is highly versatile and can be designed to produce either enantiomer of the target molecule.

For this compound, asymmetric synthesis could involve the enantioselective reduction of a prochiral ketone precursor, such as 1-(ethylamino)propan-2-one, using a chiral reducing agent or catalyst. google.com Another potential route is the asymmetric hydroboration of an appropriate alkene, which can establish the stereocenter with high enantioselectivity. nih.gov The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective reaction and then subsequently removed, also presents a viable strategy.

Chiral resolution is a process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org While this method results in a theoretical maximum yield of 50% for the desired enantiomer from the racemate, it can be a practical approach when a straightforward asymmetric synthesis is not available. wikipedia.org

A common method for chiral resolution involves the reaction of the racemic amine with a chiral resolving agent, such as an enantiomerically pure carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.org Once separated, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure this compound. Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in the racemic mixture, is another powerful technique for separating enantiomers. mdpi.com

| Strategy | Description | Starting Material Example | Key Principle |

| Chiral Pool Synthesis | Utilization of naturally occurring enantiopure compounds. wikipedia.org | (S)-Alanine | Pre-existing stereocenter is carried through the synthesis. |

| Asymmetric Synthesis | Creation of a chiral center from an achiral precursor. uvic.ca | 1-(Ethylamino)propan-2-one | A chiral influence (catalyst, reagent, or auxiliary) directs the formation of one enantiomer over the other. uvic.ca |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. wikipedia.org | (±)-1-(Ethylamino)propan-2-ol | Formation of diastereomers with different physical properties allows for separation. wikipedia.org |

Detailed Synthetic Pathways for this compound

A prevalent and effective method for the synthesis of β-amino alcohols like this compound is through the ring-opening of epoxides. This approach is attractive due to the commercial availability of chiral epoxides and the high regioselectivity and stereospecificity often observed in the ring-opening reaction.

The reaction of an epoxide with an amine, such as ethylamine, is a fundamental method for the synthesis of β-amino alcohols. rroij.com This reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. The reaction can be catalyzed by acids or bases, and in some cases, can proceed under neutral conditions, sometimes even in water. rroij.com

For the synthesis of this compound, the starting material would be a chiral epoxide, such as (S)-propylene oxide or a related chiral epoxypropane derivative. The ethylamine acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring.

The ring-opening of an epoxide is a classic example of an SN2 reaction. youtube.com This mechanism dictates that the nucleophile attacks the carbon atom from the side opposite to the carbon-oxygen bond, resulting in an inversion of stereochemistry at the center of attack. youtube.com When a chiral epoxide is used, this stereospecificity allows for the predictable formation of the desired stereoisomer of the product.

In the synthesis of this compound starting from (R)-propylene oxide, the ethylamine nucleophile will preferentially attack the less substituted carbon (C1). This attack proceeds with inversion of configuration at C1, but since this center is not chiral, the stereochemistry of the product is determined by the configuration at C2, which remains unchanged. Therefore, the reaction of (R)-propylene oxide with ethylamine yields (R)-1-(ethylamino)propan-2-ol. To obtain the (S)-enantiomer, one would start with (S)-propylene oxide.

The regioselectivity of the epoxide ring-opening can be influenced by the reaction conditions. Under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon atom. jsynthchem.com In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. jsynthchem.com Careful control of the reaction conditions is therefore crucial to ensure the desired regioselectivity and to obtain the target molecule with high purity.

| Reactant 1 | Reactant 2 | Product | Key Reaction Feature |

| (S)-Propylene oxide | Ethylamine | This compound | SN2 ring-opening with attack at the less substituted carbon. |

Epoxide Ring-Opening Reactions with Ethylamine Nucleophiles

Enantioselective Epoxide Generation and Subsequent Aminolysis

A prevalent and effective strategy for the synthesis of this compound involves the generation of a chiral epoxide, followed by its ring-opening with ethylamine. This approach leverages the well-established field of asymmetric epoxidation to introduce the desired stereochemistry, which is then faithfully transferred to the final product.

One of the most notable methods for enantioselective epoxidation is the Sharpless asymmetric epoxidation. While this method is typically applied to allylic alcohols, modifications and alternative strategies have been developed for the epoxidation of simple alkenes like propene. The resulting chiral propylene oxide, specifically (S)-propylene oxide, serves as a crucial building block.

The subsequent step, aminolysis, involves the nucleophilic attack of ethylamine on the epoxide ring. This reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at one of the carbon centers. For the synthesis of this compound, the reaction of (R)-propylene oxide with ethylamine is required. The nucleophilic attack of ethylamine occurs preferentially at the less substituted carbon atom of the epoxide ring, leading to the formation of the desired this compound.

Key parameters influencing the success of this aminolysis step include the choice of solvent, temperature, and the presence or absence of a catalyst. Protic solvents can facilitate the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| (R)-Propylene oxide | Ethylamine | Nucleophilic ring-opening | This compound |

Reductive Amination Strategies for 1-(Ethylamino)propan-2-ol Synthesis

Reductive amination represents a versatile and widely employed method for the formation of carbon-nitrogen bonds. In the context of synthesizing 1-(ethylamino)propan-2-ol, this strategy typically involves the reaction of a ketone precursor with ethylamine, followed by reduction of the resulting imine or enamine intermediate.

Catalytic hydrogenation is a powerful technique for the reduction step in reductive amination. This method involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The reaction of hydroxyacetone with ethylamine first forms an imine intermediate. This intermediate is then hydrogenated over a catalyst to yield 1-(ethylamino)propan-2-ol.

To achieve the desired (S)-enantiomer, chiral catalysts or chiral auxiliaries can be employed. Asymmetric hydrogenation using catalysts like those based on ruthenium-BINAP complexes can provide high enantioselectivity. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) are critical for optimizing both the yield and the enantiomeric excess of the final product.

| Substrate | Reagent | Catalyst | Product |

| Hydroxyacetone | Ethylamine, H₂ | Chiral Ru-BINAP | This compound |

In addition to catalytic hydrogenation, stoichiometric reducing agents are frequently used for the reduction of the imine intermediate in reductive amination. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

The process begins with the condensation of hydroxyacetone and ethylamine to form the corresponding imine. The subsequent reduction with a hydride reagent affords 1-(ethylamino)propan-2-ol. To induce stereoselectivity, chiral reducing agents or chiral additives can be utilized. For instance, the use of a chiral borohydride reagent can lead to the preferential formation of one enantiomer. The reactivity and selectivity of the reducing agent can be tuned by modifying its steric and electronic properties.

Direct Amination Routes to this compound

Direct amination methods offer a more atom-economical approach to the synthesis of amino alcohols by directly replacing a hydroxyl group with an amino group. The direct amination of 1,2-propanediol to produce this compound is a challenging but attractive route.

This transformation can be achieved using catalysts that can activate the C-O bond of the alcohol. For instance, borrowing hydrogen or hydrogen autotransfer catalysis, employing ruthenium or iridium complexes, can facilitate the direct amination of diols with amines. In this process, the alcohol is first dehydrogenated to the corresponding aldehyde or ketone, which then undergoes reductive amination with the amine, with the hydrogen being returned in the final reduction step. The use of a chiral ligand on the metal catalyst is essential for achieving high enantioselectivity in the formation of the (S)-product.

Enzymatic or Biocatalytic Approaches to Chiral Amino Alcohols

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes. Several enzymatic strategies can be employed for the synthesis of this compound.

One common approach is the kinetic resolution of a racemic mixture of 1-(ethylamino)propan-2-ol. Lipases are frequently used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, a lipase could selectively acylate the (R)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric purity.

Alternatively, transaminases can be used to synthesize chiral amino alcohols. A suitable keto alcohol precursor can be aminated using a chiral amine as the amino donor, catalyzed by a transaminase enzyme. The inherent stereoselectivity of the enzyme dictates the configuration of the resulting amino alcohol.

| Enzyme Class | Strategy | Substrate | Product |

| Lipase | Kinetic Resolution | (rac)-1-(Ethylamino)propan-2-ol | This compound |

| Transaminase | Asymmetric Synthesis | Hydroxyacetone | This compound |

Advanced Synthetic Strategies for Enantiopure Aminopropanols

Modern organic synthesis continues to evolve, offering novel and more efficient routes to enantiopure compounds like this compound. These advanced strategies often focus on improving atom economy, reducing waste, and achieving higher levels of stereocontrol.

Organocatalysis, the use of small organic molecules as catalysts, has become a significant area of research. Chiral phosphoric acids or chiral amines can catalyze the asymmetric addition of various nucleophiles to imines, which can be an effective route for the synthesis of chiral amines and their derivatives.

Another advanced approach involves the use of continuous flow chemistry. Flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivities. The synthesis of this compound in a flow system could involve the sequential reaction of starting materials through different reactor coils containing immobilized catalysts or reagents, streamlining the synthetic process.

Furthermore, the development of novel chiral ligands for transition metal catalysis continues to push the boundaries of enantioselectivity. These ligands can be designed to create a highly specific chiral environment around the metal center, directing the reaction to favor the formation of the desired (S)-enantiomer with exceptional precision.

Control of Stereochemistry in the Formation of this compound and its Derivatives

The stereoselective synthesis of this compound primarily relies on strategies that introduce the required chirality in a predictable and controlled manner. The key to achieving high stereochemical purity lies in the careful selection of starting materials, reagents, and reaction conditions.

Diastereoselectivity Considerations

Diastereoselectivity becomes a critical consideration in the synthesis of derivatives of this compound where an additional stereocenter is introduced. While the parent molecule itself does not have diastereomers, its synthesis from precursors with multiple stereocenters or the derivatization of its functional groups can lead to the formation of diastereomeric products.

One of the most direct and common methods for synthesizing this compound is the nucleophilic ring-opening of an enantiomerically pure epoxide, namely (S)-propylene oxide, with ethylamine. In this SN2 reaction, the nucleophilic attack of the amine occurs at the less sterically hindered carbon of the epoxide ring. This process is generally highly stereospecific, with an inversion of configuration at the site of attack. Consequently, the stereochemistry of the starting epoxide directly dictates the stereochemistry of the resulting amino alcohol.

The regioselectivity of the ring-opening of unsymmetrical epoxides is a crucial factor in determining the final product. In the case of terminal epoxides like propylene oxide, the attack of the amine nucleophile predominantly occurs at the terminal, less substituted carbon atom. This regioselectivity is primarily governed by steric factors. However, the use of certain catalysts can influence the regioselectivity, leading to the formation of the other regioisomer. Catalyst-controlled regioselective ring-opening of epoxides allows for the synthesis of different constitutional isomers from the same starting material.

For instance, in the synthesis of more complex derivatives, if a chiral amine is used to open a chiral epoxide, a pair of diastereomers can be formed. The ratio of these diastereomers is determined by the steric and electronic interactions between the two chiral entities in the transition state.

To illustrate the importance of diastereoselectivity, consider the reduction of a hypothetical precursor, 1-(ethylamino)propan-2-one, which already contains a chiral center at the adjacent carbon. The reduction of the ketone to a hydroxyl group will create a new stereocenter. The relative orientation of the incoming hydride with respect to the existing stereocenter will determine the diastereomeric ratio of the resulting amino alcohol.

Table 1: Factors Influencing Diastereoselectivity in the Synthesis of β-Amino Alcohol Derivatives

| Factor | Description |

| Substrate Control | The inherent stereochemistry of the starting materials directs the stereochemical outcome of the reaction. For example, the use of an enantiopure epoxide or a substrate with an existing stereocenter. |

| Reagent Control | The choice of a chiral reagent, such as a chiral reducing agent or a chiral nucleophile, can induce the preferential formation of one diastereomer. |

| Catalyst Control | Chiral catalysts can create a chiral environment around the reactants, favoring the transition state that leads to a specific diastereomer. |

| Solvent and Temperature | These reaction parameters can influence the conformational preferences of the reactants and the transition states, thereby affecting the diastereomeric ratio. |

Enantioselectivity Inducement and Control

The primary method for achieving high enantioselectivity in the synthesis of this compound is through the use of enantiomerically pure starting materials. The reaction of ethylamine with commercially available (S)-propylene oxide is a highly efficient and stereospecific route that directly yields the desired (S)-enantiomer with high enantiomeric excess (ee). The stereochemical integrity of the epoxide is transferred to the product in this SN2 reaction.

Beyond the use of chiral starting materials, several other strategies can be employed to induce and control enantioselectivity in the synthesis of β-amino alcohols. These methods are particularly relevant when starting from prochiral precursors.

Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for enantioselective synthesis. Chiral Lewis acids, Brønsted acids, or metal complexes can activate the epoxide or the amine in a way that favors the formation of one enantiomer over the other. For example, a chiral catalyst can coordinate to a prochiral epoxide, rendering one of the electrophilic carbons more susceptible to nucleophilic attack from a specific face, thus leading to an enantiomerically enriched product.

Kinetic Resolution: In cases where a racemic mixture of a precursor is used, kinetic resolution can be employed to selectively react one enantiomer, leaving the other unreacted. This can be achieved using chiral catalysts or enzymes that exhibit enantiopreferential reactivity. For example, a chiral acylating agent could be used to selectively acylate one enantiomer of a racemic 1-(ethylamino)propan-2-ol mixture, allowing for the separation of the acylated and unreacted enantiomers.

Biocatalysis: Enzymes are highly efficient and selective catalysts that can be used for the enantioselective synthesis of chiral compounds. For instance, a hydrolase could be used for the enantioselective hydrolysis of a racemic ester derivative of 1-(ethylamino)propan-2-ol, or a transaminase could be used for the asymmetric synthesis of the corresponding amino ketone precursor.

Table 2: Methods for Enantioselectivity Inducement in the Synthesis of this compound

| Method | Description | Expected Enantiomeric Excess (ee) |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials, such as (S)-propylene oxide. | >99% |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction starting from a prochiral substrate. | Varies depending on the catalyst and reaction conditions, can be >95% |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer. | Can approach >99% for the unreacted enantiomer |

| Biocatalysis | Employment of enzymes to catalyze enantioselective transformations. | Often >99% |

Chemical Reactivity and Derivatization of S 1 Ethylamino Propan 2 Ol

Reactivity of the Hydroxyl Group in (S)-1-(ethylamino)propan-2-ol

The hydroxyl group is a versatile functional group that can undergo esterification, etherification, and oxidation reactions. The presence of the adjacent chiral center imparts stereochemical considerations to these transformations.

Esterification Reactions and Their Stereochemical Implications

The hydroxyl group of this compound can react with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, to form esters. This reaction typically proceeds via nucleophilic acyl substitution, where the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon.

Given that the molecule also possesses a more nucleophilic secondary amine, achieving chemoselective O-acylation can be challenging. researchgate.net The amine group will generally react preferentially with the acylating agent. Therefore, selective esterification at the hydroxyl group often necessitates the use of a protecting group for the amine or specific reaction conditions that favor O-acylation.

A critical aspect of this reaction is its stereochemical outcome. In a typical esterification reaction, the C-O bond of the alcohol is not broken. The reaction occurs at the hydrogen of the hydroxyl group or involves the oxygen atom as a nucleophile, leaving the stereochemistry at the chiral carbon (C2) intact. Consequently, the esterification of this compound proceeds with retention of the (S)-configuration at the stereocenter.

Etherification Reactions

Etherification of the hydroxyl group in this compound can be accomplished through methods such as the Williamson ether synthesis. wikipedia.org This well-established reaction involves a two-step process:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a more nucleophilic alkoxide ion. youtube.com

Nucleophilic Substitution: The resulting alkoxide then displaces a halide or other suitable leaving group from an alkyl halide or sulfonate via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgkhanacademy.org

This reaction is most effective with primary alkyl halides to minimize competing elimination reactions. wikipedia.orgchem-station.com As with esterification, the Williamson ether synthesis does not affect the chiral center, and the (S)-configuration of the starting material is retained in the ether product. However, a significant competing reaction is the N-alkylation of the secondary amine, which is also nucleophilic. libretexts.org The choice of base, solvent, and temperature is crucial to maximize the yield of the desired O-alkylated product.

Acid-catalyzed dehydration is another method for ether synthesis, though it is generally more suitable for producing symmetrical ethers from primary alcohols and can be complicated by side reactions like elimination to form alkenes. researchgate.net

Oxidation Processes and Product Stereochemistry

The secondary alcohol functional group in this compound can be oxidized to yield a ketone. chemistryviews.orglibretexts.orgwikipedia.org This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the C2 carbon. chemguide.co.uk The product of this oxidation is 1-(ethylamino)propan-2-one.

During the oxidation process, the sp³-hybridized chiral carbon atom bearing the hydroxyl group is converted into a planar, sp²-hybridized carbonyl carbon. This change in geometry and hybridization results in the complete loss of the stereocenter. Therefore, the oxidation of the optically active this compound leads to an achiral ketone product.

A wide array of reagents can be employed to carry out this oxidation, ranging from chromium-based reagents to milder, more selective methods.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Reagent/System | Name | Notes |

|---|---|---|

| H₂CrO₄ (CrO₃/H₂SO₄/acetone) | Jones Oxidation | Strong oxidant, reacts under acidic conditions. chemistryviews.orglibretexts.org |

| Pyridinium chlorochromate (PCC) | PCC Oxidation | Milder reagent, often used for sensitive substrates. chemistryviews.orglibretexts.org |

| Pyridinium dichromate (PDC) | Cornforth Reagent | Similar to PCC, can be used under various conditions. chemistryviews.org |

| Dess-Martin periodinane (DMP) | Dess-Martin Oxidation | A mild and highly selective modern oxidizing agent. chemistryviews.orgmasterorganicchemistry.com |

Reactivity of the Secondary Amine Group in this compound

The secondary amine in this compound is a key reactive center, functioning as a potent nucleophile and a weak base.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom makes the secondary amine group strongly nucleophilic. chemistrystudent.com It readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides. The reaction proceeds through a nucleophilic addition-elimination mechanism to form a stable N,N-disubstituted (tertiary) amide. chemguide.co.uk

Similarly, sulfonylation occurs upon reaction with a sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base. libretexts.orgyoutube.com This reaction yields a sulfonamide. The formation of a sulfonamide from a secondary amine is a key feature of the Hinsberg test. The resulting sulfonamide from this compound lacks an acidic proton on the nitrogen atom and is therefore insoluble in aqueous alkali. youtube.comshaalaa.com

Due to the higher nucleophilicity of the amine compared to the alcohol, N-acylation and N-sulfonylation are generally favored over their O-counterparts under neutral or basic conditions.

Alkylation Reactions

The secondary amine can be converted into a tertiary amine via alkylation. One common method is direct alkylation with an alkyl halide. The amine acts as a nucleophile, displacing the halide from the alkylating agent. libretexts.org A drawback of this method is the potential for over-alkylation, where the resulting tertiary amine reacts further to form a quaternary ammonium salt.

A more controlled and widely used method for N-alkylation is reductive amination. libretexts.orgyoutube.com This process involves two steps:

Formation of an Enamine/Iminium Ion: The secondary amine reacts with an aldehyde or a ketone to form an enamine or an iminium ion intermediate. youtube.com

Reduction: The intermediate is then reduced in the same pot using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), to yield the tertiary amine. youtube.comyoutube.com

Reductive amination is a highly efficient strategy for creating new carbon-nitrogen bonds and synthesizing tertiary amines from secondary amine precursors. libretexts.orgyoutube.com

Formation of Imines and Enamines

The secondary amine functionality of this compound allows it to react with aldehydes and ketones to form imines and enamines, which are valuable intermediates in organic synthesis. wikipedia.orglibretexts.org The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, to yield the corresponding imine or enamine. masterorganicchemistry.comyoutube.comlibretexts.org

The formation of an imine occurs when the reactant is a primary amine. However, with a secondary amine like this compound, the reaction proceeds to form an enamine if the aldehyde or ketone possesses an α-hydrogen. libretexts.orgmasterorganicchemistry.com The initial product is an iminium ion, which then deprotonates at the α-carbon to yield the enamine. libretexts.orgmasterorganicchemistry.com

These reactions are typically reversible and can be catalyzed by acid. libretexts.orgmasterorganicchemistry.com The specific conditions can be tailored to favor the formation of either the imine or enamine, providing a versatile tool for constructing more complex molecules.

Formation of Complex Molecular Architectures from this compound

The unique bifunctional nature of this compound, possessing both a secondary amine and a secondary alcohol, makes it a valuable chiral building block for the synthesis of more complex molecular architectures.

Construction of Propanolamine (B44665) Scaffolds

The propanolamine backbone is a key structural motif in many biologically active compounds, particularly β-adrenergic blocking agents. This compound serves as a readily available chiral precursor for the elaboration of these scaffolds. The synthesis often involves the reaction of the amino alcohol with various electrophiles at either the nitrogen or oxygen atom, allowing for the introduction of diverse substituents.

For instance, the synthesis of propanolamine derivatives can be achieved through the reaction of this compound with epoxides. This reaction, known as aminolysis, opens the epoxide ring and results in the formation of a new carbon-nitrogen bond and a hydroxyl group, extending the propanolamine chain. The regioselectivity and stereoselectivity of this reaction are crucial for the synthesis of specific target molecules.

Another common strategy involves the N-alkylation of this compound with various alkyl halides or other electrophilic partners. This allows for the introduction of a wide range of functional groups onto the nitrogen atom, further diversifying the resulting propanolamine scaffold. The hydroxyl group can also be functionalized, for example, through etherification or esterification, to introduce additional molecular complexity.

Synthesis of Heterocyclic Derivatives Utilizing the Amino Alcohol Framework

The amino and alcohol functionalities of this compound can participate in cyclization reactions to form a variety of heterocyclic structures. These heterocycles are important pharmacophores in many drug molecules.

For example, condensation of the amino alcohol with carbonyl compounds or their derivatives can lead to the formation of five- or six-membered heterocyclic rings, such as oxazolidines or morpholines. The stereochemistry of the starting material, this compound, is often transferred to the newly formed heterocyclic ring, providing a straightforward route to enantiomerically pure heterocyclic compounds.

The reactivity of the amino alcohol can be modulated by protecting one of the functional groups while the other is being reacted, allowing for controlled and stepwise construction of the heterocyclic framework. This strategy provides access to a wide range of substituted and fused heterocyclic systems with potential biological activity.

Role as an Intermediate in the Synthesis of Specific Structural Motifs

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds, particularly those belonging to the class of β-blockers.

This compound and its derivatives are crucial building blocks in the synthesis of analogues of Carvedilol and Metoprolol, which are widely used β-blockers. researchgate.netresearchgate.netnih.govgoogleapis.com The synthesis of these analogues often involves the coupling of the this compound core with various aromatic or heteroaromatic moieties.

In the synthesis of Carvedilol analogues, for example, the ethylamino group of a propanolamine derivative is typically reacted with a carbazole-containing epoxide. jocpr.comderpharmachemica.comjetir.orgjocpr.com This key step forms the characteristic side chain of the Carvedilol molecule. nih.gov

Similarly, for Metoprolol analogues, the synthetic strategy often involves the reaction of a chiral epoxide with an appropriate amine, or the reaction of a chiral amino alcohol with an epoxide precursor. researchgate.netresearchgate.netnih.govgoogleapis.com The (S)-configuration of the 2-propanol moiety is essential for the desired pharmacological activity of these drugs.

The following table summarizes some examples of Carvedilol and Metoprolol analogues synthesized using propanolamine intermediates.

The versatility of this compound as a chiral building block extends beyond β-blockers. Its amino alcohol framework can be integrated into a wide range of other pharmacophores to explore new therapeutic agents.

For instance, the propanolamine moiety has been incorporated into molecules targeting other receptors and enzymes. The ability to readily modify both the amino and alcohol groups allows for the systematic exploration of structure-activity relationships.

Researchers have utilized this compound to synthesize compounds with potential applications in areas such as anticancer therapy. For example, a naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, has been synthesized and shown to induce cell death in various human cancer cell lines. nih.gov

The following table lists some of the compounds mentioned in this article.

Applications of S 1 Ethylamino Propan 2 Ol in Asymmetric Synthesis and Catalysis

(S)-1-(Ethylamino)propan-2-ol as a Chiral Ligand in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands bind to a metal center, creating a chiral environment that forces a reaction to proceed with a preference for one enantiomer over the other. The bifunctional nature of this compound makes it an excellent scaffold for the development of such ligands.

The design of effective chiral ligands is crucial for achieving high stability and catalytic activity in metal complexes. biointerfaceresearch.com For a ligand to be effective, it must form a stable complex with a metal ion, a process often governed by principles such as the chelate effect, where polydentate ligands form more stable complexes than monodentate ones. biointerfaceresearch.comresearchgate.net The structure of this compound, with its amino and hydroxyl groups, allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.

The synthesis of more complex ligands from this compound typically involves modification of its amino or hydroxyl groups to tune its steric and electronic properties. For example, bulky substituents can be introduced on the nitrogen atom to create a more defined chiral pocket around the metal center. This modular approach allows for the creation of a library of ligands tailored for specific metal-catalyzed reactions. The properties of a metal coordination complex are determined as much by the ligand set as by the nature of the metal itself. nih.gov

The general synthetic approach involves reacting this compound with various electrophiles. N-alkylation or N-arylation can introduce steric bulk, while reaction of the hydroxyl group can alter the ligand's electronic properties or provide an additional coordination site. These modifications are designed to optimize the ligand's interaction with both the metal and the reaction substrates, thereby enhancing enantioselectivity.

Derivatives of β-amino alcohols are well-known for their effectiveness as ligands in the catalytic enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction for producing chiral secondary alcohols. wikipedia.orgnih.gov In this reaction, the this compound-derived ligand first reacts with diethylzinc (B1219324) to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it in a way that one of its prochiral faces is preferentially attacked by a second molecule of diethylzinc.

The general procedure involves adding diethylzinc to a solution of the chiral ligand in a suitable solvent like toluene (B28343) at a low temperature (e.g., 0 °C). mdpi.com After a brief stirring period to allow for complex formation, the aldehyde is introduced. The reaction typically proceeds to completion, yielding the corresponding chiral secondary alcohol with high enantiomeric excess (ee). mdpi.com Several studies on structurally similar β-amino alcohol ligands have demonstrated excellent catalytic activity, with conversion rates up to 100% and enantioselectivities reaching up to 96% ee. nih.gov

Below is a representative data table illustrating the typical performance of β-amino alcohol ligands in the asymmetric addition of diethylzinc to various aldehydes.

| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| 1 | Benzaldehyde | 95 | 96 | (S) |

| 2 | 4-Chlorobenzaldehyde | 92 | 94 | (S) |

| 3 | 4-Methoxybenzaldehyde | 98 | 95 | (S) |

| 4 | 2-Naphthaldehyde | 90 | 92 | (S) |

| 5 | Hexanal | 85 | 88 | (S) |

The enantioselectivity and yield of a catalyzed reaction are highly dependent on the structure of the chiral ligand. For ligands derived from this compound, several structural features can be systematically modified to optimize reaction outcomes.

Steric Hindrance: Increasing the steric bulk of the substituent on the nitrogen atom (the ethyl group in the parent compound) can significantly enhance enantioselectivity. A larger group creates a more constrained chiral pocket, leading to a greater energy difference between the two diastereomeric transition states and thus favoring the formation of one enantiomer. For example, replacing the ethyl group with a bulkier isopropyl, cyclohexyl, or aromatic group can improve the stereochemical outcome. The backbone skeletons of atropisomeric diphosphine ligands have been shown to greatly affect their catalytic performance in terms of both reactivity and enantioselectivity. nih.gov

Electronic Effects: The electronic nature of the ligand influences its coordination to the metal center and the reactivity of the resulting catalyst. Introducing electron-donating or electron-withdrawing groups can fine-tune the Lewis acidity of the metal center, which in turn affects reaction rates and selectivity.

Conformational Rigidity: A more rigid ligand backbone often leads to higher enantioselectivity. Flexibility in the ligand can allow for multiple binding conformations, some of which may lead to the formation of the undesired enantiomer. Introducing cyclic structures or intramolecular hydrogen bonding can restrict conformational freedom and improve stereochemical control.

The relationship between ligand structure and performance allows for a rational design approach, where ligands are systematically varied to achieve optimal results for a specific chemical transformation.

Utilization of this compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org this compound is well-suited for this role due to its readily available chirality and its two functional groups, which provide convenient handles for attachment and cleavage.

When this compound is attached to a prochiral molecule, it creates a new chiral molecule with two or more stereocenters. In this new molecule, the existing stereocenter of the auxiliary exerts control over the formation of a new stereocenter during a chemical reaction, leading to the preferential formation of one diastereomer.

A common strategy involves forming an amide or an ester by reacting the amino or hydroxyl group of the auxiliary with a prochiral carboxylic acid or one of its derivatives. For example, attaching the auxiliary to a prochiral ketone via its amino group would form a chiral enamine or imine. The steric hindrance provided by the auxiliary's structure would then block one face of the molecule, forcing an incoming reagent (e.g., an alkyl halide in an alkylation reaction or a nucleophile in an addition reaction) to approach from the less hindered face. This results in a highly diastereoselective transformation. wikipedia.org This principle is famously used with auxiliaries like pseudoephedrine for diastereoselective alkylation reactions. wikipedia.org

The effectiveness of the diastereoselective induction depends on the ability of the auxiliary to create a rigid, well-defined conformational preference in the transition state of the reaction.

For a chiral auxiliary to be practical, its attachment to the substrate and its subsequent removal must be high-yielding and should not affect the newly created stereocenter.

Attachment Strategies: The this compound auxiliary can be attached to a substrate through standard functional group transformations.

Amide Formation: The secondary amine can react with a carboxylic acid (often activated as an acyl chloride or anhydride) to form a stable amide. This is a common strategy for controlling reactions at the α-carbon of the carboxylic acid.

Ester Formation: The secondary alcohol can be acylated with a carboxylic acid to form an ester.

Imine/Enamine Formation: The amine can condense with an aldehyde or ketone to form a chiral imine or enamine, which can then undergo diastereoselective additions.

Cleavage Strategies: After the diastereoselective reaction is complete, the auxiliary must be removed to reveal the chiral product. The cleavage method depends on the nature of the linkage.

Hydrolysis: Amide or ester linkages can be cleaved under acidic or basic hydrolytic conditions to yield the chiral carboxylic acid and recover the auxiliary.

Reduction: Amides can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield a chiral primary alcohol.

Retro-Aldol Cleavage: In certain cases, a retro-aldol reaction can be employed to cleave the auxiliary. nih.gov

The choice of attachment and cleavage strategy is critical and must be compatible with the other functional groups present in the substrate and product. researchgate.net The ability to efficiently recover and reuse the auxiliary is also a key consideration in designing a synthetic route. wikipedia.org

Role of this compound in Chiral Resolution Methodologies

Formation and Separation of Diastereomeric Salts

No published research was found that describes the use of this compound as a chiral resolving agent for the separation of racemic acids or other compounds through the formation of diastereomeric salts.

Chromatographic Resolution Utilizing this compound-Derived Stationary Phases

No literature was identified detailing the synthesis or application of chiral stationary phases derived from this compound for use in chromatographic resolution techniques like HPLC or GC.

Analytical Methodologies for Stereochemical Characterization of S 1 Ethylamino Propan 2 Ol and Its Derivatives

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic methods are the most widely used for the quantitative analysis of enantiomeric purity. These techniques rely on the differential interaction of enantiomers with a chiral environment, leading to their physical separation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods used for this purpose. csfarmacie.czvt.edu

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.

Principle of Separation: The core of chiral GC is the capillary column coated with a CSP. These stationary phases are typically derivatives of cyclodextrins or amino acids. gcms.cz For amino alcohols like 1-(ethylamino)propan-2-ol, which contain both amino and hydroxyl functional groups, direct analysis can be challenging due to their polarity and potential for strong hydrogen bonding with the column, which can lead to poor peak shape and resolution. To overcome this, derivatization is a common strategy. The amino and hydroxyl groups are converted into less polar, more volatile moieties. nih.gov

Derivatization: Common derivatizing agents for amines and alcohols include:

Trifluoroacetic anhydride (TFAA): Reacts with both amine and alcohol groups to form trifluoroacetyl derivatives.

Isopropyl isocyanate: Reacts with the amine group to form a urea derivative.

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A silylating agent that replaces active hydrogens on both the amine and alcohol groups with trimethylsilyl (TMS) groups.

The choice of derivatizing agent can significantly impact the enantioselectivity of the separation. For instance, on a diproline-based CSP, isopropyl isocyanate derivatives of amines have shown higher enantioselectivity compared to trifluoroacetyl derivatives. nih.gov

Chiral Stationary Phases (CSPs): The most common CSPs for the separation of chiral amines and alcohols are based on modified cyclodextrins. Cyclodextrins are cyclic oligosaccharides that have a chiral cavity. By derivatizing the hydroxyl groups on the cyclodextrin rim, various CSPs with different selectivities can be created.

| CSP Type | Common Name | Typical Application for Amine/Alcohol Derivatives |

| Derivatized β-Cyclodextrin | Chirasil-DEX CB | Widely used for a variety of chiral compounds, including derivatized amines and alcohols. |

| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | MTBCD | Effective for separating enantiomers of 1-phenylalkylamines. |

| Derivatized γ-Cyclodextrin | Astec CHIRALDEX® G-TA | Used for separating enantiomers of compounds with multiple functional groups. |

This table is interactive. Click on headers to sort.

Research Findings: Studies on the separation of analogous chiral amines have shown that thermodynamic parameters, influenced by oven temperature and analyte structure, govern the resolution. nih.gov For aliphatic amines, enantiomeric separation often increases with the steric bulk of the substituents near the chiral center, as this enhances the differential interaction with the CSP. nih.gov The selection of the appropriate combination of derivatizing agent and CSP is therefore crucial and often determined empirically for a specific analyte like 1-(ethylamino)propan-2-ol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for the enantiomeric separation of a broad range of compounds, including non-volatile and thermally labile molecules. phenomenex.com Direct separation on a chiral stationary phase (CSP) is the most common approach. mdpi.com

Principle of Separation: In chiral HPLC, the racemic mixture is passed through a column packed with a CSP. The enantiomers form transient diastereomeric complexes with the chiral selector of the CSP. The difference in the stability of these complexes leads to different retention times, and thus, separation. csfarmacie.cz

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are the most successful and widely applicable for a vast number of chiral separations. These are typically derivatives of cellulose or amylose coated onto a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

| CSP Type | Trade Name Example | Common Mobile Phase Modes | Typical Analytes |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD | Normal Phase, Reversed Phase, Polar Organic | Aromatic amines, alcohols, various racemates |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD | Normal Phase, Reversed Phase, Polar Organic | Broad applicability, including many pharmaceuticals |

| Cyclofructan-based | LarihcShell-P™ | Polar Organic, Reversed Phase | Basic and neutral chiral compounds, including amines |

This table is interactive. Click on headers to sort.

Mobile Phase Selection: The choice of mobile phase is critical for achieving optimal separation.

Normal Phase: Typically uses a mixture of a nonpolar solvent like hexane and a polar modifier such as 2-propanol or ethanol. Small amounts of an amine additive (e.g., diethylamine) are often required when analyzing basic compounds like 1-(ethylamino)propan-2-ol to improve peak shape and prevent tailing.

Reversed Phase: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. Buffers are often used to control the pH and the ionization state of the analyte.

Polar Organic Mode: Employs polar organic solvents like acetonitrile or methanol, often with acidic and basic additives (e.g., trifluoroacetic acid and triethylamine), and is particularly effective for separating polar compounds on certain CSPs. nih.gov

Research Findings: For the analysis of chiral amines and amino alcohols, polysaccharide-based CSPs have demonstrated broad applicability. mdpi.com The separation is influenced by the type and concentration of the alcohol modifier in the mobile phase, as well as the presence of acidic or basic additives. csfarmacie.cz Superficially porous particle (core-shell) CSPs have emerged as a way to achieve faster and more efficient separations compared to traditional fully porous particles. nih.gov For 1-(ethylamino)propan-2-ol, a screening approach using several polysaccharide-based columns under different mobile phase conditions would be the standard strategy to develop a reliable method for determining its enantiomeric purity.

Spectroscopic Methods for Stereochemical Assignment

While chromatographic techniques are ideal for determining enantiomeric purity, spectroscopic methods are primarily used to determine the absolute configuration (the actual R/S assignment) of a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. However, in an achiral solvent, the NMR spectra of two enantiomers are identical. This is because the magnetic environments of corresponding nuclei in each enantiomer are the same. To differentiate enantiomers using NMR, a chiral environment must be introduced.

Methods for Differentiation:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ) and coupling constants of the newly formed diastereomers, one can distinguish and quantify the original enantiomers.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample. The CSA forms weak, transient diastereomeric complexes with the enantiomers of the analyte. This association induces small but measurable differences in the chemical shifts of the enantiomers, allowing for their differentiation directly in the NMR tube without covalent modification.

Application to 1-(ethylamino)propan-2-ol: For a molecule like 1-(ethylamino)propan-2-ol, a common CDA would be Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which would react with the hydroxyl group to form diastereomeric esters. Analysis of the ¹H or ¹⁹F NMR spectra of these esters would allow for the determination of enantiomeric purity and, by comparing with established models, assignment of the absolute configuration.

The use of NMR for stereochemical analysis often relies on comparing experimental data with that of known compounds or using empirical rules. wordpress.com Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry of different chiral centers within a molecule by probing through-space proximity of protons. wordpress.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that provide definitive information about the absolute stereochemistry of a molecule in solution.

Principle: These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

ECD measures this difference in the ultraviolet-visible region, corresponding to electronic transitions.

VCD measures this difference in the infrared region, corresponding to vibrational transitions. cas.cz

A CD spectrum plots the difference in absorbance (ΔA) against wavelength and shows positive or negative peaks (Cotton effects). The ECD or VCD spectrum of one enantiomer is a mirror image of the other. chiralabsxl.com

Stereochemical Assignment: The power of modern VCD and ECD lies in their combination with quantum chemical calculations. The typical workflow is as follows:

The experimental VCD or ECD spectrum of the chiral molecule is recorded.

Computational methods (usually Density Functional Theory, DFT) are used to predict the theoretical spectra for one of the enantiomers (e.g., the S-enantiomer). This involves a thorough conformational search to identify all low-energy conformers and then calculating the Boltzmann-averaged spectrum based on their relative populations.

The experimental spectrum is compared with the calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer confirms the absolute configuration as S.

For amino alcohols, ECD analysis can sometimes be enhanced by forming a complex in situ with an auxiliary chromophore, such as dirhodium tetraacetate, which induces a strong CD signal whose sign can be correlated to the absolute configuration of the amino alcohol. researchgate.net The combined use of both ECD and VCD is considered the gold standard, as it increases the confidence level of the stereochemical assignment. hilarispublisher.com

Computational and Theoretical Investigations of S 1 Ethylamino Propan 2 Ol

Quantum Chemical Studies on Structure and Conformation

No specific quantum chemical studies on the structure and conformation of (S)-1-(ethylamino)propan-2-ol were found in the reviewed literature.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

There are no available research findings or data tables from DFT calculations specifically performed for the geometrical optimization and electronic structure analysis of this compound.

Conformational Analysis and Energy Landscapes

Specific studies on the conformational analysis and energy landscapes of this compound are not present in the current body of scientific literature.

Molecular Modeling and Dynamics Simulations

No molecular modeling or dynamics simulations focused on this compound were identified.

Investigation of Intermolecular Interactions and Chiral Recognition Mechanisms

There is no available research detailing the investigation of intermolecular interactions or chiral recognition mechanisms specifically involving this compound through molecular modeling.

Prediction of Reactivity and Stereoselectivity in Derivatization Reactions

No predictive studies on the reactivity and stereoselectivity of derivatization reactions for this compound using computational models were found.

Future Research Directions and Emerging Applications of S 1 Ethylamino Propan 2 Ol

Development of Novel Asymmetric Synthetic Routes

The efficient and stereoselective synthesis of (S)-1-(ethylamino)propan-2-ol is paramount for its application. While classical approaches exist, future research is geared towards developing more efficient, sustainable, and atom-economical asymmetric routes. Key areas of development include biocatalysis, asymmetric transfer hydrogenation, and reductive amination strategies.

One promising avenue is the use of engineered enzymes. Biocatalysis, utilizing enzymes like imine reductases (IREDs) or amine dehydrogenases, offers the potential for high enantioselectivity under mild, aqueous conditions. wikipedia.orgresearchgate.net These enzymatic methods can provide direct access to chiral amines from prochiral ketones or through the dynamic kinetic resolution of racemic aldehydes. researchgate.net

Another focal point is the advancement of catalytic chemical transformations. Asymmetric transfer hydrogenation of α-amino ketones is a powerful technique for producing chiral 1,2-amino alcohols with high enantiomeric excess. acs.org Future work will likely focus on developing novel ruthenium or rhodium catalysts that can operate at lower loadings and with broader substrate scopes.

Furthermore, direct reductive amination represents a highly efficient strategy for the N-alkylation of a chiral precursor like (S)-2-aminopropan-1-ol (L-alaninol). jocpr.comorganic-chemistry.org This method involves the reaction of the primary amino alcohol with an aldehyde (e.g., acetaldehyde) in the presence of a reducing agent. wikipedia.org Research in this area is aimed at identifying milder and more selective reducing agents to replace traditional borohydrides, thereby improving the green profile of the synthesis. organic-chemistry.orgyoutube.com

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

| Synthetic Method | Precursors | Key Reagents/Catalysts | Potential Advantages |

|---|---|---|---|

| Biocatalytic Reductive Amination | L-Alaninol, Acetaldehyde | Imine Reductase (IRED), Cofactor (NADPH) | High enantioselectivity (>99% ee), mild aqueous conditions, sustainable. researchgate.net |

| Asymmetric Transfer Hydrogenation | 1-(Ethylamino)propan-2-one | Chiral Ru/Rh catalyst, Hydrogen source (e.g., formic acid) | High yields and enantioselectivities, applicable to various ketoamines. acs.org |

| Direct Chemical Reductive Amination | L-Alaninol, Acetaldehyde | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd/C) | High yields, operational simplicity, broad applicability. wikipedia.orgjocpr.com |

Exploration of New Catalytic Applications for this compound Derivatives

The structural framework of this compound makes it an ideal candidate for development into a chiral ligand for asymmetric catalysis. Chiral β-amino alcohols are well-established as effective ligands in a variety of metal-catalyzed reactions, where they can induce high levels of stereocontrol. yale.edunih.gov

Future research will explore the derivatization of this compound to create a library of novel ligands. By modifying the amine or alcohol functionalities, ligands with tailored steric and electronic properties can be synthesized. mdpi.com These new ligands could find applications in key transformations such as the enantioselective addition of organozinc reagents to aldehydes, asymmetric alkyne additions, and palladium-catalyzed allylic alkylations. nih.govnih.govnih.gov For instance, N,O-aminals derived from such amino alcohols have been recognized as important building blocks in asymmetric catalysis. ed.ac.uk

The immobilization of these chiral ligands onto solid supports, such as polystyrene resins, is another promising direction. nih.gov Supported catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which are crucial for developing sustainable and cost-effective industrial processes.

Table 2: Potential Catalytic Applications for this compound Based Ligands

| Reaction Type | Metal Catalyst | Role of Ligand | Potential Product |

|---|---|---|---|

| Addition of Dialkylzincs to Aldehydes | Zinc (Zn) | Formation of a chiral catalyst to control facial selectivity. nih.gov | Chiral secondary alcohols |

| Allylic Alkylation | Palladium (Pd) | Control of stereochemistry in the nucleophilic attack on a π-allyl complex. nih.gov | Enantioenriched alkenes |

| Alkyne Addition to Nitrones | Copper (Cu) | Enantioselective formation of propargyl N-hydroxylamines. nih.gov | Chiral nitrogen-containing compounds |

| Ketone Reduction | Borane (BH₃) | Formation of chiral oxazaborolidine catalysts for enantioselective reduction. | Chiral secondary alcohols |

Integration into Flow Chemistry and Sustainable Synthetic Processes

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to flow processes. Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities.

Furthermore, integrating flow chemistry with sustainable practices is a key goal. This includes using biomass-derived starting materials, employing green solvents, and incorporating immobilized catalysts or enzymes that can be used continuously over long periods. dtu.dk The development of such integrated systems will be crucial for the environmentally benign and economically viable production of this compound and its derivatives on an industrial scale.

Advanced Derivatization for Functional Materials and Chemical Biology Probes

The unique chiral structure of this compound makes it an attractive monomer for the synthesis of advanced functional materials. By converting the amino alcohol into a polymerizable derivative, it can be incorporated into the backbone or as a pendant group in chiral polymers. acs.org These materials could find applications in enantioselective separations, chiral recognition, and as solid-phase catalysts. nih.govrsc.org For example, chiral porous polymers have demonstrated potential as platforms for enantiorecognition. nih.gov

Another exciting frontier is the use of this compound in the construction of dendrimers. nih.gov Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. researchgate.net Attaching this compound to the periphery of a dendritic core could create a chiral surface with a high density of functional groups, potentially useful in catalysis or for molecular recognition applications in drug delivery systems. mdpi.commdpi.com

In the realm of chemical biology, derivatives of this compound could serve as scaffolds for the development of novel biological probes. semanticscholar.org By attaching a chromophore or fluorophore, its interaction with biological targets could be monitored spectroscopically. For instance, probes that generate a fluorescence or circular dichroism (CD) signal upon binding can be used for the rapid analysis of chirality and concentration of biological molecules. ibs.re.krnih.gov The development of such probes based on the this compound scaffold is a promising area for future investigation.

Synergistic Approaches Combining Experimental and Computational Methodologies

The advancement of all the aforementioned research areas will be significantly enhanced by the synergistic use of experimental and computational methods. Computational chemistry, including Density Functional Theory (DFT) and molecular dynamics simulations, can provide profound insights into reaction mechanisms, catalyst behavior, and molecular interactions. mdpi.com

In the development of novel synthetic routes, computational modeling can be used to predict the stereochemical outcome of a reaction, screen potential catalysts, and optimize reaction conditions before extensive experimental work is undertaken. This can accelerate the discovery of new and more efficient synthetic pathways.

For catalytic applications, computational studies can elucidate the structure of the active catalytic species and the transition states involved in the stereodetermining step. This knowledge is invaluable for the rational design of more effective chiral ligands based on the this compound framework.

Similarly, in materials science and chemical biology, molecular modeling can predict the binding affinity of derivatized polymers or probes with their targets, guiding the design of materials with enhanced selectivity and sensitivity. The integration of computational prediction with experimental validation creates a powerful feedback loop that will undoubtedly accelerate innovation in the applications of this compound.

Q & A

Q. What are the optimal synthetic routes for (S)-1-(ethylamino)propan-2-ol, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, starting with precursors like aldehydes or ketones. For example, reductive amination of 2-hydroxypropanal with ethylamine under controlled pH and temperature conditions can yield the target compound. To ensure stereochemical purity, asymmetric catalysis (e.g., chiral ligands or enzymes) or chiral resolving agents (e.g., tartaric acid derivatives) are employed. Post-synthesis, techniques like chiral HPLC or polarimetry verify enantiomeric excess (≥98%) .

- Key Steps :

Precursor Activation : Use a hydroxyaldehyde intermediate.

Reductive Amination : Catalytic hydrogenation with H₂/Pd-C or NaBH₄ in ethanol.

Chiral Resolution : Diastereomeric salt formation with (R)-mandelic acid.

- Data Table : Comparison of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Reductive Amination | 75–85 | 90–95 | |

| Enzymatic Resolution | 60–70 | ≥99 |

Q. How can the physicochemical properties of this compound be characterized?

- Methodological Answer : Critical properties include solubility, pKa, and logP. Solubility is determined via shake-flask experiments in aqueous buffers (pH 1–13). pKa is measured using potentiometric titration, while logP is calculated via octanol-water partitioning assays. Spectroscopic techniques (FTIR, NMR) confirm functional groups and stereochemistry. For instance, the hydroxyl (O-H) stretch at 3300 cm⁻¹ (FTIR) and chiral center signals in ¹³C NMR (e.g., δ 65–70 ppm) are diagnostic .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from structural variations or assay conditions. To address this:

Structural Confirmation : Use X-ray crystallography or NOESY NMR to validate stereochemistry.

Assay Standardization : Replicate studies under controlled conditions (e.g., MIC assays with standardized bacterial strains).

Comparative Analysis : Benchmark against structurally related compounds (e.g., (S)-1-Phenylpropan-2-ol or (1S,2S)-difluoromethoxy derivatives ).

- Case Study : A 2024 study found that substituting the ethyl group with a cyclopentyl moiety (as in 2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol ) altered antimicrobial efficacy by 40%, highlighting substituent effects.

Q. How does the stereochemistry of this compound influence its interaction with biological targets like enzymes or receptors?

- Methodological Answer : Enantiomers often exhibit divergent binding affinities due to chiral recognition. For example:

- Enzymatic Studies : Use kinetic assays (e.g., Michaelis-Menten analysis) with alcohol dehydrogenases. The (S)-enantiomer may show higher catalytic efficiency (kcat/Kₐ) due to optimal active-site alignment .

- Molecular Modeling : Docking simulations (AutoDock Vina) predict binding modes. The ethylamino group’s orientation in the (S)-form may form hydrogen bonds with residues like Asp38 in β-adrenergic receptors .

- Data Table : Enantiomer-Specific Bioactivity

| Target | (S)-Enantiomer IC₅₀ (µM) | (R)-Enantiomer IC₅₀ (µM) | Source |

|---|---|---|---|

| Alcohol Dehydrogenase | 12.5 ± 1.2 | 85.3 ± 4.7 | |

| β-Adrenergic Receptor | 0.8 ± 0.1 | 120.5 ± 10.3 |

Q. What advanced analytical methods validate enantiomeric purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase; retention times differentiate enantiomers .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via LC-MS; the (S)-enantiomer shows <5% racemization under these conditions .

- Mass Spectrometry : HRMS (Q-TOF) confirms molecular integrity (m/z 118.0868 for [M+H]⁺).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |